molecular formula C9H9NO2 B12340775 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde CAS No. 669050-73-1

3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde

Cat. No.: B12340775
CAS No.: 669050-73-1
M. Wt: 163.17 g/mol
InChI Key: DJANLTLBMCHTCK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is a heterocyclic compound that features a benzoxazine ring fused with an aldehyde group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for various applications .

Properties

CAS No.

669050-73-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-6-7-1-2-8-9(5-7)12-4-3-10-8/h1-2,5-6,10H,3-4H2

InChI Key

DJANLTLBMCHTCK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C=O

Origin of Product

United States

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